BenchChemオンラインストアへようこそ!

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Nucleophilic substitution kinetics Electrophilic reactivity Medicinal chemistry intermediates

This N1-Boc protected C3-bromomethyl indazole is a validated key intermediate for LTA4H inhibitor synthesis per WO2017175185A1. The acid-labile Boc group enables orthogonal deprotection while the bromomethyl handle drives fast C–N, C–O, and C–S couplings without competing N-alkylation. Regiospecific N1 substitution eliminates isomer separation.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 174180-42-8
Cat. No. B168813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
CAS174180-42-8
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr
InChIInChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3
InChIKeyUKADXNQNCAFGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Bromomethyl)-1H-Indazole-1-Carboxylate (CAS 174180-42-8): A Regiospecifically Protected Electrophilic Scaffold for Heterocyclic Synthesis


Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (CAS 174180-42-8) is a bifunctional indazole derivative that combines a 3-bromomethyl electrophilic handle with N1-tert-butoxycarbonyl (Boc) protection. The compound belongs to the indazole heterocycle class, characterized by a fused benzene-pyrazole ring system . Its molecular formula is C₁₃H₁₅BrN₂O₂ with a molecular weight of 311.17 g/mol . This scaffold enables C–N, C–O, and C–S bond formation via nucleophilic substitution at the benzylic bromomethyl position while maintaining the indazole N–H masked under acid-labile Boc protection, allowing orthogonal deprotection strategies in multi-step synthetic sequences .

Why Generic Indazole Bromomethyl Intermediates Cannot Replace Tert-Butyl 3-(Bromomethyl)-1H-Indazole-1-Carboxylate in Regioselective Synthesis


Indazole derivatives bearing bromomethyl substituents exist in multiple regioisomeric forms (C3-, C5-, C6-, C7-bromomethyl) and N-protection states (N1- vs N2-Boc, N1-THP, N1-methyl, or unprotected), each with distinct reactivity profiles that preclude simple substitution. Unprotected bromomethyl indazoles exhibit competing N-alkylation side reactions during nucleophilic displacement, whereas regioisomeric bromomethyl positioning alters electronic density at the reactive center [1]. N-protected indazoles are susceptible to base-induced ring-opening isomerization to o-aminobenzonitriles unless specifically stabilized [2]. Additionally, bromomethyl electrophiles demonstrate approximately 10- to 100-fold greater reactivity toward N-, O-, and S-nucleophiles compared to chloromethyl analogs [3], rendering bromomethyl the kinetically preferred handle for C–X bond formation in competitive synthetic sequences. These differences mandate precise compound selection based on regiospecific protection strategy and intended downstream coupling chemistry rather than generic substitution.

Tert-Butyl 3-(Bromomethyl)-1H-Indazole-1-Carboxylate: Quantitative Differentiation Evidence Against Structural Analogs


Comparative Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Functional Handle Performance

In comparative studies of halomethyl-substituted heterocycles, bromomethyl-functionalized derivatives exhibit significantly enhanced reactivity toward nucleophiles relative to their chloromethyl counterparts [1]. While direct kinetic data for indazole-bromomethyl derivatives are not published, structurally analogous imidazolium bromomethyl salts demonstrate approximately one to two orders of magnitude greater reactivity toward N-, O-, and S-nucleophiles compared to chloromethyl congeners under identical conditions [1]. This class-level reactivity difference translates to reduced reaction times, lower nucleophile stoichiometry requirements, and improved conversion in substitution reactions at the benzylic position.

Nucleophilic substitution kinetics Electrophilic reactivity Medicinal chemistry intermediates

Regiospecific N1-Boc Protection: Positional Isomer Differentiation for Orthogonal Synthetic Strategies

Indazole N-protection presents a fundamental regioselectivity challenge: under strongly basic conditions, protection occurs unselectively at N1 and N2 positions, while mildly acidic conditions favor N2 protection [1]. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is specifically manufactured and supplied as the regiospecifically protected N1-Boc isomer, as confirmed by its systematic name (1H-indazole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester) and commercial specifications . This contrasts with N1-methyl protected analogs (e.g., CAS 174180-57-5), N2-substituted isomers, and unprotected bromomethyl indazoles. The Boc group at N1 enables acid-catalyzed deprotection (TFA or HCl) while leaving the bromomethyl handle intact for subsequent functionalization.

Regioselective protection Orthogonal deprotection Indazole N-functionalization

Patent-Documented Utility as a Key Synthetic Intermediate in LTA4H Inhibitor Development

This specific compound is explicitly claimed and utilized as a synthetic intermediate in WO2017175185A1 (Novartis AG), describing heteroaryl butanoic acid derivatives as leukotriene A4 hydrolase (LTA4H) inhibitors [1]. The compound serves as a bromomethyl-substituted indazole building block for constructing the heteroaryl core of LTA4H inhibitors targeting inflammatory bowel disease, neutrophilic dermatoses, allergy, fibrotic diseases, vasculitides, arthritides, and cardiovascular conditions including atherosclerosis and myocardial infarction [1]. This documented use in advanced pharmaceutical patent literature distinguishes it from general-purpose bromomethyl indazoles lacking specific therapeutic program validation.

LTA4H inhibitors Inflammatory disease therapeutics Pharmaceutical patent intermediates

Optimal Application Scenarios for Tert-Butyl 3-(Bromomethyl)-1H-Indazole-1-Carboxylate Based on Verified Evidence


LTA4H Inhibitor Medicinal Chemistry Programs Requiring Indazole Core Functionalization

This compound is validated as a key intermediate in LTA4H inhibitor synthesis as documented in WO2017175185A1 (Novartis) [1]. Research programs targeting leukotriene A4 hydrolase for inflammatory diseases including inflammatory bowel disease, neutrophilic dermatoses, allergy, fibrotic diseases, vasculitides, arthritides, and cardiovascular conditions should prioritize this specific building block to maintain synthetic route fidelity established in patent literature. The bromomethyl handle at C3 enables coupling with heteroaryl butanoic acid derivatives via nucleophilic substitution.

Multi-Step Syntheses Requiring Orthogonal Protection of Indazole N1 Position

The regiospecific N1-Boc protection enables acid-labile orthogonal deprotection strategies where the bromomethyl electrophilic handle must remain intact during acidic Boc cleavage (TFA or HCl/methanol) [1]. This scenario contrasts with N1-methyl protected analogs (CAS 174180-57-5), which lack orthogonal deprotection capability, and unprotected bromomethyl indazoles, which exhibit competing N-alkylation during nucleophilic substitution at the bromomethyl position [2]. The defined single regioisomer eliminates N1/N2 isomeric separation requirements.

Nucleophilic Substitution Reactions Requiring Enhanced Electrophilic Leaving Group Capacity

The bromomethyl group provides significantly enhanced reactivity compared to chloromethyl analogs, enabling C–N, C–O, and C–S bond formation under milder conditions with reduced nucleophile stoichiometry [1]. Based on class-level reactivity differences observed in halomethyl-substituted heterocycles, bromomethyl derivatives react approximately 10× to 100× faster with N-, O-, and S-nucleophiles than their chloromethyl counterparts [1]. This differential is critical in competitive synthetic sequences where reaction rate and conversion efficiency determine overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.